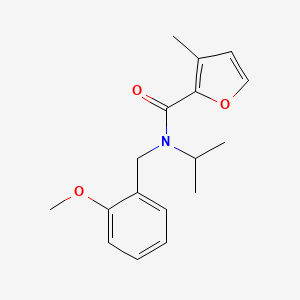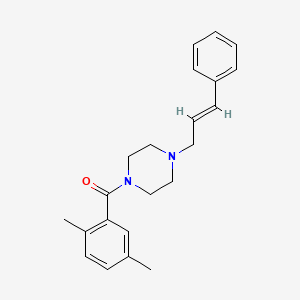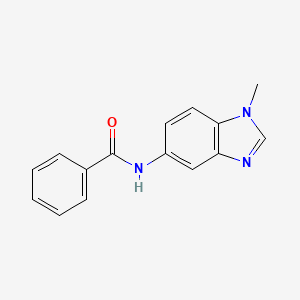
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide, also known as NBMI, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. NBMI is a chelating agent that has been shown to bind to heavy metals and other toxic substances in the body, thereby reducing their harmful effects.
Mecanismo De Acción
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide works by binding to heavy metals and other toxic substances in the body, thereby reducing their harmful effects. This compound forms a stable complex with these substances, which can then be excreted from the body. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the toxicity of heavy metals such as mercury, lead, and cadmium in the body. This compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide in lab experiments is its ability to reduce the toxicity of heavy metals and other toxic substances, which may allow for more accurate and reliable results. However, one limitation of using this compound is that it may interfere with the activity of certain enzymes in the body, which may affect the results of some experiments.
Direcciones Futuras
There are several potential future directions for research on N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide. One area of interest is the development of new chelating agents that are more effective and have fewer side effects than this compound. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential use of this compound in environmental toxicology and the reduction of heavy metal toxicity in the environment is an area of ongoing research.
Métodos De Síntesis
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide is synthesized by reacting 2-methoxybenzyl chloride with isopropylamine to form N-isopropyl-2-methoxybenzylamine. The resulting compound is then reacted with 3-methyl-2-furoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and environmental toxicology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to enhance the efficacy of chemotherapy and may be useful in the treatment of various types of cancer. In environmental toxicology, this compound has been shown to reduce the toxicity of heavy metals and other toxic substances in the body.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)18(17(19)16-13(3)9-10-21-16)11-14-7-5-6-8-15(14)20-4/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDENBPMWHQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=CC=CC=C2OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)

![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)

![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
